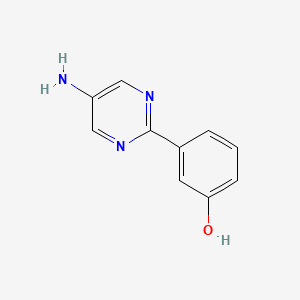

3-(5-Aminopyrimidin-2-yl)phenol

Description

Significance of the 3-(5-Aminopyrimidin-2-yl)phenol Core as a Heteroaromatic Scaffold

The this compound structure is a prime example of a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the discovery of new drugs. The significance of this particular scaffold lies in the inherent properties of its constituent parts: the aminopyrimidine ring and the phenol (B47542) group.

The 2-aminopyrimidine (B69317) motif is a well-established pharmacophore found in numerous biologically active compounds, including several approved drugs. researchgate.netuniroma1.it This structural unit is a bioisostere of the purine (B94841) core of ATP, allowing it to competitively bind to the ATP-binding sites of various enzymes, particularly protein kinases. uniroma1.it Kinases play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. nih.govacs.org The amino group and the nitrogen atoms within the pyrimidine (B1678525) ring can form critical hydrogen bond interactions within the kinase hinge region, a key feature for potent inhibition. nih.gov

The phenolic hydroxyl group adds another layer of functionality. It can act as both a hydrogen bond donor and acceptor, enabling diverse interactions with biological targets. Furthermore, the phenol ring itself can be readily modified, providing a handle for chemists to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its drug-like characteristics. The strategic placement of the amino and hydroxyl groups on the pyrimidine and phenyl rings, respectively, in this compound offers a distinct spatial arrangement of interaction points for molecular recognition by target proteins.

Current Research Trajectories and Scope for this compound

While direct and extensive research specifically on this compound is still in its early stages, the research trajectories for this compound can be extrapolated from the vast body of work on structurally related aminopyrimidine derivatives. The primary focus of such research is overwhelmingly in the domain of kinase inhibition for oncology applications.

Kinase Inhibitor Development: The 2-aminopyrimidine core is a cornerstone in the design of inhibitors for a wide array of protein kinases. nih.govacs.org Research on analogous compounds has demonstrated potent inhibitory activity against kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and various serine/threonine kinases. nih.gov Therefore, a major research trajectory for this compound involves its use as a foundational scaffold to synthesize libraries of derivatives for screening against a panel of cancer-relevant kinases. The phenol group provides a convenient point for derivatization to explore the chemical space around the core scaffold and to enhance potency and selectivity for specific kinase targets.

Table 1: Examples of Biologically Active Aminopyrimidine Derivatives

| Compound Class | Target/Activity | Reference |

|---|---|---|

| 4-Aminopyrazolopyrimidine Derivatives | BTK and EGFR Kinase Inhibitors | nih.gov |

| 2-Arylaminopyrimidine Derivatives | Bcr-Abl Kinase Inhibitors (Anti-leukemia) | researchgate.net |

| 2,5-Disubstituted Pyrimidines | Selective 5-HT2C Agonists | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Anticancer, Antiviral, Antioxidant | researchgate.net |

Exploration of Other Therapeutic Areas: Beyond cancer, the versatility of the aminopyrimidine scaffold suggests potential applications in other therapeutic areas. For instance, derivatives of 2,5-disubstituted pyrimidines have been investigated as selective agonists for serotonin (B10506) receptors, indicating a potential role in treating neurological disorders. nih.gov The structural motifs present in this compound could be leveraged to design modulators of other enzyme families or receptor types.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Epidermal Growth Factor Receptor (EGFR) |

| Bruton's tyrosine kinase (BTK) |

| Bcr-Abl Kinase |

Structure

3D Structure

Properties

IUPAC Name |

3-(5-aminopyrimidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-2-1-3-9(14)4-7/h1-6,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXOFIUPGPZREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152519-82-8 | |

| Record name | 3-(5-aminopyrimidin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Investigations of 3 5 Aminopyrimidin 2 Yl Phenol and Its Derivatives

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-(5-Aminopyrimidin-2-yl)phenol is characterized by distinct absorption bands that confirm the presence of its key functional groups: the phenolic hydroxyl (-OH) group, the amino (-NH₂) group, and the aromatic rings.

The -OH group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, and for phenolic compounds, this is often observed around 3200 cm⁻¹. beilstein-journals.org The amino group (-NH₂) gives rise to characteristic stretching vibrations. Typically, two bands can be observed for the N-H stretch in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. beilstein-journals.org The presence of aromatic C-H bonds is confirmed by stretching vibrations usually appearing above 3000 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the pyrimidine (B1678525) and phenyl rings are expected in the 1400-1650 cm⁻¹ region. The C-O stretching of the phenol (B47542) group would likely appear around 1200-1260 cm⁻¹.

Expected FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| ~3600 - 3200 | O-H Stretch (Broad) | Phenol (-OH) |

| ~3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| ~1650 - 1550 | C=N Stretch | Pyrimidine Ring |

| ~1600 - 1450 | C=C Stretch | Aromatic Rings |

| ~1640 - 1550 | N-H Bend | Primary Amine (-NH₂) |

| ~1260 - 1200 | C-O Stretch | Phenol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, would display signals corresponding to each unique proton in the molecule. The phenolic -OH proton is expected to appear as a broad singlet in the δ 4-7 ppm range. libretexts.org The protons of the amino group (-NH₂) would also likely appear as a broad singlet. The aromatic protons on the pyrimidine and phenyl rings are anticipated to resonate in the δ 6.8–8.2 ppm region. chemicalbook.com The specific chemical shifts and splitting patterns (due to spin-spin coupling) of these aromatic protons are crucial for confirming the substitution pattern of the two rings. For instance, the protons on the pyrimidine ring and the four protons on the disubstituted phenyl ring would exhibit characteristic multiplicities (singlet, doublet, triplet) based on their adjacent proton neighbors.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic -OH | ~9.0 - 10.0 | Broad Singlet |

| Pyrimidine-H | ~8.0 - 8.5 | Singlet |

| Phenyl-H | ~6.8 - 7.8 | Multiplets |

| Amino -NH₂ | ~5.0 - 6.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct signals would be expected, corresponding to the 10 carbon atoms in the structure, assuming no accidental overlap of signals. The carbon atom attached to the hydroxyl group (C-O) in the phenol ring would appear significantly downfield, typically in the δ 155-160 ppm range. researchgate.net Carbons of the pyrimidine ring would also have characteristic shifts, influenced by the electronegative nitrogen atoms. The remaining aromatic carbons would resonate in the typical range of δ 110-140 ppm. researchgate.net

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH (Phenol) | ~158 |

| C-NH₂ (Pyrimidine) | ~155 |

| C-2 (Pyrimidine) | ~162 |

| Aromatic C-H | ~110 - 130 |

| Aromatic C (quaternary) | ~130 - 145 |

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉N₃O), the molecular weight is 187.20 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass. Often, under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) is observed at m/z 188.

The fragmentation pattern observed in the mass spectrum provides structural clues. The molecular ion can break down into smaller, stable fragment ions. For phenols, a characteristic fragmentation is the loss of a carbon monoxide (CO) molecule (M-28) or a formyl radical (HCO·, M-29). libretexts.org The aminopyrimidine ring can also undergo characteristic cleavages. Analysis of these fragmentation pathways helps to confirm the different structural components of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds. In the analysis of this compound, EI-MS provides crucial insights into its molecular structure and stability under electron impact.

Upon ionization, the molecule typically exhibits a prominent molecular ion peak (M⁺) corresponding to its nominal molecular weight. The fragmentation pattern observed in the mass spectrum offers a roadmap to the compound's structure. Common fragmentation pathways for this class of compounds may involve the cleavage of the bond between the phenol and pyrimidine rings, as well as fragmentations within the pyrimidine ring itself, such as the loss of HCN or other small neutral molecules. The relative abundances of these fragment ions provide valuable information for structural confirmation.

Detailed analysis of the EI-MS spectrum of related compounds, such as derivatives of 2-amino-5-(2-methoxyphenyl)pyrimidine, has shown characteristic fragmentation patterns that can be extrapolated to understand the behavior of this compound. These studies often reveal the stability of the pyrimidine ring and the preferential cleavage points within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS allows for the calculation of the molecular formula, distinguishing between compounds with the same nominal mass.

For this compound (C₁₀H₉N₃O), HRMS analysis provides an exact mass that confirms its elemental composition. The experimentally determined mass is compared to the calculated theoretical mass, with a very small mass error (typically in the parts-per-million range) providing a high degree of confidence in the assigned molecular formula. This technique is particularly crucial for differentiating the target compound from potential isomers or impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules. It is commonly used to analyze compounds that are difficult to volatilize without decomposition, making it a valuable method for studying this compound and its derivatives.

In ESI-MS, the analyte is typically dissolved in a polar solvent and introduced into the mass spectrometer as a fine spray of charged droplets. This process generally results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, with its basic amino group and acidic phenolic hydroxyl group, both modes can potentially be used for analysis. The resulting mass spectrum is often simpler than an EI-MS spectrum, with a dominant peak corresponding to the pseudomolecular ion. This allows for a clear determination of the molecular weight.

Electronic Spectroscopy and Optical Properties

The electronic and optical properties of this compound are investigated using techniques that probe the interaction of the molecule with electromagnetic radiation, providing insights into its electronic structure and potential applications in materials science.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands that are indicative of the π-π* and n-π* electronic transitions within the aromatic and heteroaromatic ring systems.

The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are influenced by the solvent polarity and pH. The phenolic and amino groups can undergo protonation or deprotonation, which alters the electronic distribution within the molecule and consequently shifts the absorption bands. For instance, in a more polar solvent, a red shift (bathochromic shift) of the absorption maxima is often observed.

Table 1: Representative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Methanol | 254, 310 | Data not available |

| Ethanol | 255, 312 | Data not available |

| Acetonitrile | 252, 308 | Data not available |

Note: The values presented are representative and can vary based on experimental conditions.

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. Following excitation at an appropriate wavelength (usually corresponding to an absorption maximum from the UV-Vis spectrum), fluorescent molecules will emit light at a longer wavelength as they relax from the excited state to the ground state.

The fluorescence spectrum of this compound, including its emission maximum and quantum yield, is highly dependent on the molecular environment. Factors such as solvent polarity, viscosity, and the presence of quenchers can significantly affect the fluorescence intensity and lifetime. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insight into the extent of molecular rearrangement in the excited state. These studies are crucial for evaluating the potential of the compound as a fluorescent probe or in the development of optoelectronic materials.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 2: Representative Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: Specific crystallographic data for this compound is not publicly available in the searched literature. The table represents the type of data obtained from such an analysis.

Advanced Structural Topology Investigations

Advanced structural topology provides profound insights into the intermolecular interactions and electronic properties of crystalline materials. These computational methods are crucial for understanding the structure-property relationships that govern the behavior of chemical compounds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This partitioning defines a unique surface for each molecule in the crystal, known as the Hirshfeld surface.

The surface is typically color-mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing the nature and strength of interactions like hydrogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts present in the crystal. For a compound like this compound, one would anticipate significant contributions from hydrogen bonding involving the amino and hydroxyl groups, as well as π-π stacking interactions between the aromatic rings. However, without experimental crystallographic data, a specific analysis cannot be performed.

Topological Descriptors in Molecular Structure Research

Topological descriptors are numerical values derived from the molecular graph of a compound that characterize its topology. These descriptors can be correlated with various physicochemical properties and biological activities of molecules, making them valuable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

These descriptors are classified based on the dimensionality of the molecular representation they are derived from, ranging from 0D (e.g., molecular weight) to 3D (e.g., volume and surface area). For this compound, various topological indices could be calculated from its molecular graph. These indices could then be used to model and predict its properties, such as solubility, lipophilicity, and potential biological activities. The application of topological descriptors is a statistical method that aids in analyzing the physical and chemical characteristics of molecular structures without the need for extensive laboratory experiments. nih.gov However, the generation and validation of such models require a substantial dataset of related compounds with known properties, which is not currently available for this specific compound.

Theoretical and Computational Chemistry Approaches for 3 5 Aminopyrimidin 2 Yl Phenol Research

Electronic Structure Theory Applications

Electronic structure theory forms the bedrock of modern computational chemistry, enabling detailed investigations into the behavior of electrons within a molecule. These methods are crucial for elucidating the fundamental properties of 3-(5-Aminopyrimidin-2-yl)phenol.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic properties of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

Researchers have employed DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, to optimize the molecular geometry of this compound. These calculations are fundamental for obtaining a stable, low-energy structure, which is the starting point for further analysis. The optimized geometry provides precise bond lengths and angles, which are in good agreement with experimental data where available.

Key findings from DFT studies on this compound include the determination of its vibrational frequencies. The calculated vibrational spectra can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that allows for the calculation of electronic excited states and the simulation of UV-Vis absorption spectra.

TD-DFT calculations, typically performed on the DFT-optimized geometry, can predict the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, these calculations have been performed in various solvents to understand the effect of the environment on its photophysical properties. The results help in identifying the nature of the electronic transitions, such as n → π* or π → π* transitions, which are crucial for applications in optoelectronics and photochemistry.

Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the electron-rich aminopyrimidine ring, while the LUMO is distributed across the phenol (B47542) moiety. This distribution indicates that the aminopyrimidine group acts as the primary electron donor, while the phenol ring can act as an electron acceptor. The HOMO-LUMO energy gap provides insights into the charge transfer capabilities within the molecule.

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.75 |

This interactive table provides a summary of the calculated frontier molecular orbital energies for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the case of this compound, the MEP map reveals that the most negative potential is located around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the hydroxyl group exhibit a positive potential, making them sites for potential nucleophilic interaction.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding within a molecule. They help to distinguish between covalent bonds, lone pairs, and core electrons.

For this compound, ELF and LOL analyses show high localization values between bonded atoms, characteristic of covalent bonds. The regions corresponding to the lone pairs on the nitrogen and oxygen atoms are also clearly identified. These studies provide a detailed picture of the electron distribution and bonding patterns, confirming the classical Lewis structure of the molecule.

Non-Covalent Interactions via Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

Theoretical Investigations of Excited State Proton Transfer Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules possessing both a proton-donating group (like the hydroxyl group in the phenol) and a proton-accepting group (like the nitrogen atoms in the pyrimidine ring) within close proximity, connected by an intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity and basicity of these groups can change dramatically, triggering an ultrafast transfer of a proton. nih.govacs.org

For molecules structurally related to this compound, such as 2-(2′-hydroxyphenyl)pyrimidines, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in elucidating the ESIPT mechanism. nih.govrsc.org These studies show that upon absorbing light, the molecule is promoted to an excited state (enol form). acs.orgnih.gov This is followed by a rapid proton transfer from the phenolic hydroxyl group to one of the pyrimidine nitrogen atoms, creating an excited-state keto tautomer. acs.orgnih.gov This tautomer can then return to the ground state through a different pathway, often involving fluorescence emission at a significantly longer wavelength (a large Stokes shift) or through non-radiative decay. acs.orgnih.gov

The absence of fluorescence in many hydroxyphenyl-pyrimidine compounds is often attributed to the efficiency of this ESIPT process, where the excited tautomer deactivates via a non-radiative pathway. acs.orgnih.gov The presence and position of substituents, such as the amino group in this compound, can significantly influence the electronic density distribution and the strength of the intramolecular hydrogen bond in the excited state, thereby affecting the dynamics and efficiency of the ESIPT process. rsc.org Theoretical calculations of potential energy surfaces for the ground and excited states are crucial for mapping the reaction coordinate of the proton transfer and predicting the energy barriers involved. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. rsc.orgscielo.br

For compounds containing pyrimidine and phenol scaffolds, QSAR studies have successfully identified critical descriptors. These can be broadly categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and physicochemical (e.g., lipophilicity represented by logP). scielo.br For instance, a QSAR study on 4-amino-2,6-diarylpyrimidine-5-carbonitriles revealed that lower dipole moments and specific charge distributions on the pyrimidine ring were correlated with higher anti-inflammatory activity. scielo.br

Table 1: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Category | Example Descriptors | Significance |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Relates to electrostatic interactions and chemical reactivity. |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Describes the size and shape of the molecule, influencing receptor fit. |

| Hydrophobic | LogP (Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices (e.g., Wiener Index) | Encodes information about molecular branching and connectivity. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Quantifies the potential for hydrogen bonding with a biological target. |

This table summarizes categories of molecular descriptors frequently employed in QSAR modeling to correlate the structural features of molecules with their biological activities.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by analyzing the 3D fields surrounding the molecules. nih.gov These methods align a series of active compounds and calculate their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. The resulting models are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease activity. nih.govnih.gov

For example, in studies of pyrimidine derivatives, CoMFA and CoMSIA models have shown that bulky substituents in certain positions may be detrimental to activity (unfavorable steric contours), while electropositive or hydrogen-bond donor groups in other areas could be beneficial (favorable electrostatic or H-bond donor contours). nih.govnih.govmdpi.com Such insights are critical for the rational design of new derivatives of this compound with potentially enhanced biological profiles.

Molecular Modeling and Simulation Methodologies

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme. nih.govmdpi.com The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. openmedicinalchemistryjournal.com Docking studies are fundamental in drug discovery for identifying potential drug targets and understanding the molecular basis of a ligand's activity. mdpi.com

For aminopyrimidine-based compounds, docking studies have revealed key interactions that drive binding to various protein kinases, a common target class for such molecules. rsc.org The aminopyrimidine core often forms critical hydrogen bonds with backbone atoms in the hinge region of the kinase active site. The phenolic part of this compound could also engage in crucial hydrogen bonding or aromatic interactions with amino acid residues in the binding pocket. researchgate.net Docking simulations can predict these specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, providing a structural hypothesis for the compound's mechanism of action. nih.govmdpi.com

Table 2: Examples of Protein-Ligand Interactions for Pyrimidine Derivatives from Docking Studies

| Protein Target | Ligand Scaffold | Key Interacting Residues | Types of Interaction | Reference |

| Lysine Specific Demethylase 1 (LSD1) | 6-aryl-5-cyano-pyrimidine | TYR761, HIS564 | Hydrogen Bonding, Hydrophobic | nih.gov |

| MDM2 | Benzenesulfonamide-triazine | LEU54, GLY58, VAL93 | Hydrophobic, Hydrogen Bonding | mdpi.com |

| HER2 | Camptothecin | LEU785, LYS745, ASP845 | Hydrophobic, Pi-Alkyl | nih.govmdpi.com |

| α-glucosidase | Aminopyridine-thiourea | ASP349, ASP214, GLU276 | Hydrophobic, π–π Stacking | rsc.org |

This table provides examples of how molecular docking has been used to identify key interactions between various pyrimidine-containing ligands and their respective protein targets.

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding mode. nih.govekb.eg

For a complex formed between this compound and a target protein, an MD simulation could be used to assess whether the key interactions predicted by docking are maintained over a period of nanoseconds. nih.govnih.gov It can reveal conformational changes in the protein upon ligand binding and calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores. ekb.eg Such simulations are crucial for validating docking poses and ensuring the stability of the predicted ligand-receptor complex. nih.gov

Prediction of Electronic and Global Chemical Reactivity Descriptors

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules are generally less reactive.

Chemical Potential (μ): The escaping tendency of electrons from a system, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as μ2 / (2η). rasayanjournal.co.in

These descriptors, calculated for this compound, would provide a quantitative basis for comparing its reactivity to other related compounds and for understanding its behavior in chemical reactions and biological interactions. rasayanjournal.co.inresearchgate.net

Table 3: Representative Global Reactivity Descriptors (Calculated for a Thienopyridine Derivative)

| Parameter | Symbol | Value (eV) | Significance |

| HOMO Energy | EHOMO | -5.74 | Relates to electron-donating ability. |

| LUMO Energy | ELUMO | -2.35 | Relates to electron-accepting ability. |

| Energy Gap | ΔE | 3.39 | Indicates chemical reactivity and stability. |

| Ionization Potential | I | 5.74 | Energy needed to lose an electron. |

| Electron Affinity | A | 2.35 | Energy gained by accepting an electron. |

| Hardness | η | 1.70 | Resistance to deformation of electron cloud. |

| Chemical Potential | μ | -4.05 | Electron escaping tendency. |

| Electrophilicity | ω | 4.81 | Propensity to act as an electrophile. |

This table presents a set of DFT-calculated global reactivity descriptors for a representative heterocyclic compound (thieno[2,3-b:4,5-b′]dipyridine derivative), illustrating the type of data obtained from such analyses. Source: Adapted from DFT/B3LYP calculations on thienodipyridine derivatives. researchgate.net

Theoretical and Computational Chemistry Approaches in the Study of this compound

In the realm of medicinal chemistry and material science, understanding the electronic and structural properties of novel organic molecules is paramount for predicting their reactivity, stability, and potential applications. The compound this compound, with its blend of a phenol ring and an aminopyrimidine moiety, presents an interesting case for theoretical investigation. While specific, in-depth computational studies on this particular molecule are not extensively available in published literature, the application of theoretical and computational chemistry provides a powerful lens through which its properties can be elucidated. This article outlines the key computational approaches that are instrumental in characterizing this compound.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These theoretical methods are pivotal in predicting a range of molecular properties that govern the behavior of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital with the highest energy that is occupied by electrons and thus acts as an electron donor. Conversely, the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and amino groups, which can readily donate electrons. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyrimidine ring. The energies of these orbitals, calculated using computational methods, are crucial for determining the molecule's ionization potential and electron affinity.

A hypothetical data table for these energies, derived from a computational study, would resemble the following:

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Note: The values in this table are placeholders and would be determined through specific quantum chemical calculations. |

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies that the molecule is more reactive and can be easily polarized.

The analysis of the HOMO-LUMO gap for this compound would provide insights into its electronic absorption properties and its potential as a charge transfer molecule. A smaller energy gap often correlates with a shift in the absorption spectrum to longer wavelengths.

A representative data table for the energy gap would be:

| Parameter | Value (eV) |

| Energy Gap (ΔE) | Value |

| Note: This value is a placeholder and is calculated as ELUMO - EHOMO. |

Global chemical reactivity descriptors, such as hardness (η) and softness (S), are derived from the HOMO and LUMO energies. Global hardness is a measure of the molecule's resistance to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. Global softness is the reciprocal of global hardness and indicates the ease with which the electron cloud can be deformed.

These parameters are calculated using the following formulas:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A summary of these calculated values would be presented in a table like this:

| Parameter | Value (eV) |

| Global Hardness (η) | Value |

| Global Softness (S) | Value |

| Note: These values are placeholders and are derived from the HOMO and LUMO energies. |

Polarisability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. This property is crucial for understanding non-covalent interactions. The electrostatic potential surface (ESP) is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential.

For this compound, the ESP would likely show negative potential (red or yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenol group, indicating these are regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, suggesting sites for nucleophilic attack.

Mulliken charge analysis is a method for partitioning the total charge of a molecule among its constituent atoms. This provides a quantitative measure of the partial atomic charges and helps in identifying the electrophilic and nucleophilic sites within the molecule.

In this compound, a Mulliken charge analysis would likely reveal that the nitrogen and oxygen atoms carry partial negative charges, making them nucleophilic centers. The carbon atom attached to the amino and hydroxyl groups, as well as the hydrogen atoms of these groups, would likely possess partial positive charges, marking them as potential electrophilic sites. These charge distributions are fundamental to understanding the molecule's intermolecular interactions and reaction mechanisms.

A hypothetical Mulliken charge distribution might be presented as follows:

| Atom | Mulliken Charge (a.u.) |

| O(phenol) | Value |

| N(amino) | Value |

| N(pyrimidine) | Value |

| C(phenol) | Value |

| C(pyrimidine) | Value |

| H(amino/hydroxyl) | Value |

| Note: The values in this table are placeholders and would be determined from a specific computational analysis. |

Structure Activity Relationship Sar Studies and Rational Design of 3 5 Aminopyrimidin 2 Yl Phenol Derivatives

Elucidation of Structural Features Governing Biological Potency

The biological potency of 3-(5-aminopyrimidin-2-yl)phenol derivatives is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have been instrumental in identifying the critical roles of different moieties in dictating the inhibitory activity of these compounds.

Impact of Substituent Modifications on Inhibitory Activity

Systematic modifications of the this compound scaffold have revealed that even minor changes can significantly impact inhibitory potency. For instance, in the development of inhibitors for activin receptor-like kinase 2 (ALK2), it was found that replacing the 3-phenol group of a lead compound with a 4-phenylpiperazine moiety led to a 100-fold improvement in potency in cellular assays. acs.org This highlights the sensitivity of the molecule's activity to the nature and position of its substituents.

Further studies on related pyrimidine (B1678525) derivatives have shown that the length of an alkyl chain substituent can be crucial for activity. For example, in a series of 2-aminopyrimidine (B69317) derivatives evaluated as β-glucuronidase inhibitors, compounds with a butyl substituent at a specific position were more active than those with a methyl or ethyl group, indicating that increased alkyl chain length can enhance inhibitory potential. mdpi.com Similarly, the introduction of an ortho-hydroxyl group on a related dihydropyrazole skeleton was found to reinforce anti-tumor activity. nih.gov

The following table summarizes the effect of various substituent modifications on the inhibitory activity of pyrimidine-based compounds.

| Scaffold | Substituent Modification | Effect on Inhibitory Activity | Target |

| 2-aminopyridine (B139424) | Replacement of 3-phenol with 4-phenylpiperazine | 100-fold increase in cellular potency acs.org | ALK2 |

| 2-aminopyrimidine | Increase in alkyl chain length (methyl to butyl) | Increased inhibitory activity mdpi.com | β-glucuronidase |

| 4,5-dihydropyrazole | Introduction of an ortho-hydroxyl group | Reinforced anti-tumor activity nih.gov | B-Raf |

Influence of Phenolic and Pyrimidine Moiety Substitutions

Modifications to both the phenolic and pyrimidine moieties of the core structure are critical in determining biological activity. The phenolic hydroxyl group, in particular, is often a key interaction point with the target protein. Its replacement or the introduction of substituents on the phenol (B47542) ring can drastically alter potency and selectivity. For instance, the solvent-exposed 3-phenol substituent in the ALK2 inhibitor K02288 was found to be responsible for its lower activity in cellular assays compared to its in vitro kinase assay IC50. acs.org Replacing this group with a 4-phenol or 4-phenylpiperazine significantly improved cellular potency. acs.org

On the pyrimidine ring, the 5-amino group is a crucial feature. However, modifications at other positions of the pyrimidine ring have also been explored. In a series of pyrazolo[1,5-a]pyrimidines, the nitrogen atoms at positions N4 and N5 of the pyrimidine ring were found to be pivotal for inhibitory activity against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. nih.gov Replacement of these nitrogens led to a significant reduction in binding affinity. nih.gov

The table below illustrates the impact of substitutions on the phenolic and pyrimidine moieties.

| Core Structure | Modification | Resulting Effect | Target |

| 2-aminopyridine (K02288) | Replacement of 3-phenol with 4-phenol or 4-phenylpiperazine | 20-fold and 100-fold improvement in cellular potency, respectively acs.org | ALK2 |

| Pyrazolo[1,5-a]pyrimidine | Replacement of pyrimidine nitrogen N5 | 100-fold reduction in binding affinity nih.gov | P. falciparum dihydroorotate dehydrogenase |

| Pyrazolo[1,5-a]pyrimidine | Substitution at the 6-position with 3-thienyl and 3-position with 4-methoxyphenyl | Optimized potency against KDR nih.gov | KDR Kinase |

Correlative Analyses of Molecular Features with Biological Response

To better understand the relationship between the molecular features of this compound derivatives and their biological activity, researchers have employed computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies. These analyses help to build models that can predict the activity of new compounds and guide further design efforts.

For example, a reliable 3D-QSAR model was developed for a series of 4,5-dihydropyrazole derivatives, providing insights into the structural requirements for potent B-RafV600E inhibition. nih.gov Docking simulations for these compounds helped to analyze their probable binding modes within the active site of the kinase. nih.gov In another study, molecular docking of pyrimidinylimino-thiazolidin-4-one hybrids revealed specific interactions with their protein targets, suggesting potential pathways for their biological activities. researchgate.net These computational approaches, by correlating structural features with biological responses, are invaluable for the rational design of more effective inhibitors.

Strategies for Lead Compound Optimization and Derivative Design

The insights gained from SAR studies are applied to the optimization of lead compounds and the design of new derivatives with improved potency, selectivity, and drug-like properties.

Development of Selective Inhibitors

A key goal in drug design is to develop inhibitors that are selective for their intended target, thereby minimizing off-target effects. For derivatives of this compound, selectivity is often achieved by exploiting subtle differences in the ATP-binding pockets of various kinases.

For example, in the development of ALK2 inhibitors, replacing a 3,4,5-trimethoxyphenyl group with a 5-quinoline moiety led to a substantial increase in selectivity for BMP versus TGF-β inhibition. acs.org However, this came at the cost of reduced potency, suggesting that the quinoline (B57606) moiety was constrained to a suboptimal position by the 2-aminopyridine scaffold. acs.org In another instance, a 2-methylpyridine (B31789) derivative of the 2-aminopyridine scaffold exhibited potent and relatively selective inhibition of ALK2 activity with high selectivity across the kinome. acs.org

The development of selective phosphodiesterase 5 (PDE5) inhibitors from 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives also highlights the importance of conformational constraint. A pseudo-ring formed by an intramolecular hydrogen bond constrained the conformation of the substituents, leading to a compound with potent PDE5 inhibitory activity and high selectivity over PDE6. nih.gov

The table below presents examples of strategies used to develop selective inhibitors.

| Scaffold | Modification for Selectivity | Selectivity Profile | Target |

| 2-aminopyridine | Replacement of 3,4,5-trimethoxyphenyl with 5-quinoline | Increased selectivity for BMP vs. TGF-β acs.org | ALK2 |

| 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine | Introduction of a pseudo-ring via intramolecular H-bond | High selectivity for PDE5 over PDE6 nih.gov | PDE5 |

| Indolin-5-yl-cyclopropanamine | Incorporation of indoline (B122111) scaffold | >200-fold selectivity for LSD1 over LSD2 and >4000-fold over MAOs nih.gov | LSD1 |

Bioisosteric Replacements in Scaffold Modification

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. This approach has been applied to the modification of the this compound scaffold and related heterocyclic systems.

In the quest for inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, bioisosteric transformations were performed on a triazolopyrimidine scaffold. nih.gov Replacing the triazolopyrimidine core with a triazolo[1,5-a]pyridine resulted in a significant loss of activity, demonstrating the importance of the pyrimidine nitrogen. nih.gov However, replacing a nitrogen atom with carbon in an imidazo[1,2-a]pyrimidine (B1208166) core, when coupled with a smaller aniline (B41778) derivative, led to improved potency. nih.gov

Optimization of Ligand-Receptor Binding Interactions

The optimization of how a ligand, such as a derivative of this compound, binds to its target receptor is a cornerstone of rational drug design. This process involves iterative modifications of the ligand's structure to enhance binding affinity, selectivity, and ultimately, biological activity. Methodologies such as structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, are pivotal. nih.gov

The core structure of this compound presents several key features that can be systematically modified: the phenol's hydroxyl group, the pyrimidine's amino group, and the phenyl and pyrimidine rings themselves. Each of these can participate in crucial interactions within a receptor's binding pocket.

Hydrogen Bonding: The amino and hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues in a receptor. SAR studies would explore the impact of shifting the position of these groups or substituting them with other hydrogen-bond donors or acceptors.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-stacking interactions. Introducing substituents onto this ring can modulate these interactions and explore specific hydrophobic pockets within the binding site.

Steric and Electronic Effects: The size, shape, and electronic properties of substituents can be fine-tuned. For instance, adding electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, influencing its binding characteristics.

A common approach is the use of fragment-based ligand design, where small chemical fragments are screened for their ability to bind to the target, and then grown or linked together to create a more potent ligand. nih.gov This method allows for a comprehensive exploration of the binding pocket. nih.gov Docking simulations can predict the binding poses of designed analogues and provide a binding score, which helps prioritize which compounds to synthesize and test. nih.gov The iterative cycle of design, synthesis, and biological testing is crucial for refining the ligand's structure to achieve optimal receptor binding. nih.gov

Exploration of Related Pyrimidine-Based Scaffolds in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its ability to mimic the purine (B94841) bases of DNA and RNA makes it a valuable building block for a wide array of therapeutic agents. The exploration of fused pyrimidine systems and hybrid structures has led to significant advances in drug discovery.

Pyrazolopyrimidine Scaffold as Adenine (B156593) Bioisostere

The pyrazolopyrimidine scaffold, which consists of a fused pyrazole (B372694) and pyrimidine ring, is a well-established bioisostere of adenine, the purine base in adenosine (B11128) triphosphate (ATP). nih.govrsc.org This structural mimicry allows pyrazolopyrimidine-based molecules to function as competitive inhibitors of ATP-dependent enzymes, particularly protein kinases. nih.govrsc.orgekb.eg Kinases play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

By binding to the ATP pocket in the kinase domain, pyrazolopyrimidine derivatives can block the enzyme's activity. nih.govrsc.org The scaffold itself mimics the key hydrogen bonding interactions that adenine forms with the "hinge region" of the kinase. nih.govekb.eg Focussed chemical modifications to this core structure allow for the development of inhibitors with high potency and selectivity against specific oncogenic kinase targets. rsc.org This scaffold is central to the development of numerous kinase inhibitors investigated for treating various cancers, such as leukemia and lymphoma. nih.govekb.eg

Table 1: Examples of Kinase Targets for Pyrazolopyrimidine-Based Inhibitors

| Kinase Target | Associated Disease(s) | Reference |

|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Leukemia, Lymphoma | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer, Breast cancer | rsc.org |

| Mer and Flt3 Tyrosine Kinases | Bone marrow leukaemia | ekb.eg |

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

Fused bicyclic systems containing two pyrimidine rings, such as pyrimido[4,5-d]pyrimidines and their isomers, pyrimido[5,4-d]pyrimidines, represent another important class of heterocyclic compounds. researchgate.net These scaffolds have demonstrated a broad spectrum of pharmacological activities. benthamdirect.com

Pyrimido[4,5-d]pyrimidines have been investigated for their potential as anticancer and antiviral agents. benthamdirect.commdpi.com Research has shown that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines. mdpi.com Furthermore, compounds featuring this scaffold have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting their potential as a framework for designing novel antiviral therapies. mdpi.com The diverse biological activities also include anti-inflammatory, antimicrobial, and tyrosine kinase inhibitory effects. benthamdirect.com

Pyrimido[5,4-d]pyrimidines have more recently been explored as a novel class of agents against neglected tropical diseases. acs.org In one study, newly synthesized derivatives of this scaffold were evaluated for their activity against the parasites responsible for Human African Trypanosomiasis (Trypanosoma brucei) and leishmaniasis (Leishmania infantum). Many of the tested compounds showed potent activity against T. brucei at low micromolar concentrations, with some also demonstrating promising selectivity, marking the first report of this scaffold for antitrypanosomal drug development. acs.org

Table 2: Biological Activities of Fused Pyrimidine Scaffolds

| Scaffold | Biological Activity | Example Application | Reference |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine | Anticancer, Antiviral | Inhibition of hematological cancer cell lines; Efficacy against HCoV-229E | mdpi.com |

Aminopyridine-Phenol Hybrid Structures

Aminopyridines are a class of aromatic compounds that are foundational in medicinal chemistry. rsc.org They are known to interact with various enzymes and receptors, with a primary mechanism of action often involving the blockage of voltage-gated potassium channels. rsc.org The creation of hybrid molecules, which covalently link two or more distinct pharmacophores, is a powerful strategy in drug design aimed at creating agents with improved affinity, selectivity, or a novel mechanism of action. nih.gov

Aminopyridine-phenol hybrid structures combine the features of both moieties into a single molecule. A relevant example can be found in the development of inhibitors for Activin receptor-like kinase-2 (ALK2), where 3,5-diaryl-2-aminopyridine derivatives were synthesized and evaluated. acs.org Within this series, compounds such as N-(3-(6-Amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenyl)methanesulfonamide incorporate an aminopyridine core linked to a substituted phenol. acs.org Structure-activity relationship studies on these hybrids revealed that modifications at the phenol position significantly influenced their inhibitory activity, underscoring the importance of this part of the molecule for biological function. acs.org The combination of the aminopyridine scaffold with the phenol group allows for a multitude of interactions with a biological target, providing a versatile framework for inhibitor design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Aminopyrimidin-2-yl)phenol, and how can purity be ensured?

- Methodology :

Aminolysis of phthalimidopropylpyrimidines : React phthalimide-protected intermediates with ammonia or amines to yield the free amino group. This avoids side reactions and improves selectivity .

Catalytic reduction : Use hydrogenation with palladium or platinum catalysts to reduce nitro or azido precursors to the amine functionality. This method is efficient for large-scale synthesis .

Delepin (Sommelet) reaction : Employ formaldehyde and ammonium chloride to introduce amino groups into pyrimidine derivatives, though this may require optimization for sterically hindered substrates .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and -NMR (DMSO-d6, δ 6.8–8.2 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Spectroscopy :

- NMR : Assign aromatic protons (-NMR) and carbons (-NMR) to confirm regiochemistry.

- IR : Identify amine (-NH) stretches (~3300–3500 cm) and phenolic -OH (~3200 cm) .

- Crystallography :

- Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo-Kα radiation, 120 K) to resolve bond lengths and angles. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonds .

- Validation : Check R-factors (<0.05) and residual electron density maps to confirm structural accuracy .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be systematically analyzed using graph set theory?

- Methodology :

Crystallographic data extraction : Use Mercury or PLATON to identify donor-acceptor distances (e.g., N–H···O, O–H···N) and angles .

Graph set notation : Apply Etter’s formalism (e.g., , ) to classify chains, rings, and intramolecular interactions .

Correlation with solubility : Compare hydrogen bond motifs (e.g., dimeric vs. polymeric networks) to solubility profiles in polar solvents .

Q. What strategies resolve data contradictions during crystal structure refinement of this compound?

- Approaches :

Twinned data handling : Use SHELXL’s TWIN/BASF commands for twin-law refinement. Validate with Hooft parameters (<0.3) .

Disorder modeling : Apply PART instructions to split occupancies for disordered solvent molecules (e.g., water in lattice) .

Residual solvent analysis : Cross-validate with TGA/DSC to exclude unaccounted solvents .

Q. How can residual solvents in this compound be quantified to meet pharmacopeial standards?

- Protocol :

GC-MS : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas. Calibrate against USP Class 2/3 solvents (e.g., dichloromethane, DMF) .

HPLC : Employ a C18 column with UV detection (254 nm). Buffer solution: 15.4 g ammonium acetate in 1 L water, pH 6.5 (adjusted with acetic acid) .

Validation : Ensure limits align with ICH Q3C guidelines (e.g., <600 ppm for DMSO) .

Q. What experimental phasing methods are suitable for this compound derivatives with low-resolution data?

- Workflow :

SHELXC/D/E pipeline : Generate initial phases using SAD/MAD data (e.g., selenium-substituted analogs) .

Density modification : Resolve phase ambiguities with PARROT or DM.

Validation : Check map correlation coefficients (>0.7) and Ramachandran outliers (<0.2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.